3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid is a synthetic organic compound with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced to the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Coupling Agents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific amino acids or peptides used in the coupling reactions .
Scientific Research Applications
3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid is widely used in scientific research for:
Peptide Synthesis: It serves as a building block in the synthesis of peptides, which are crucial for studying protein functions and interactions.
Drug Development: Peptides synthesized using this compound can be used in the development of new pharmaceuticals.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of 3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions . The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- ®-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(tritylsulfanyl)propanoic acid
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
What sets 3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid apart from similar compounds is its specific structure, which allows for unique interactions in peptide synthesis. Its ethyl and methyl groups provide distinct steric and electronic properties that can influence the reactivity and stability of the resulting peptides .
Properties
IUPAC Name |
3-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-22(12-14(2)20(23)24)21(25)26-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,3,12-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGVUBPZZVBMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.